REACTION_CXSMILES
|
Br[CH2:2][CH2:3][N:4]1[C:27](=[O:28])[N:7]2[CH:8]([C:20]3[CH:25]=[CH:24][CH:23]=[C:22]([OH:26])[CH:21]=3)[C:9]3[NH:10][C:11]4[C:16]([C:17]=3[CH2:18][C:6]2([CH3:29])[C:5]1=[O:30])=[CH:15][C:14]([Cl:19])=[CH:13][CH:12]=4.C(=O)([O-])[O-].[Na+].[Na+].[NH:37]1[CH2:40][CH2:39][CH2:38]1.O>C(#N)C>[NH3:4].[CH:39]([O:26][CH:22]([CH3:21])[CH3:23])([CH3:40])[CH3:38].[N:37]1([CH2:2][CH2:3][N:4]2[C:27](=[O:28])[N:7]3[CH:8]([C:20]4[CH:25]=[CH:24][CH:23]=[C:22]([OH:26])[CH:21]=4)[C:9]4[NH:10][C:11]5[C:16]([C:17]=4[CH2:18][C:6]3([CH3:29])[C:5]2=[O:30])=[CH:15][C:14]([Cl:19])=[CH:13][CH:12]=5)[CH2:40][CH2:39][CH2:38]1 |f:1.2.3|
|
Name
|
(3aSR,10RS)-2-(2-Bromo-ethyl)-6-chloro-10-(3-hydroxy-phenyl)-3a-methyl-3a,4,9,10-tetrahydro-2,9,10a-triaza-cyclopenta[b]fluorene-1,3-dione
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
BrCCN1C(C2(N(C(C=3NC4=CC=C(C=C4C3C2)Cl)C2=CC(=CC=C2)O)C1=O)C)=O
|
Name
|
|
Quantity
|
87 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
83 μL
|
Type
|
reactant
|
Smiles
|
N1CCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 h
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC1)CCN1C(C2(N(C(C=3NC4=CC=C(C=C4C3C2)Cl)C2=CC(=CC=C2)O)C1=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |